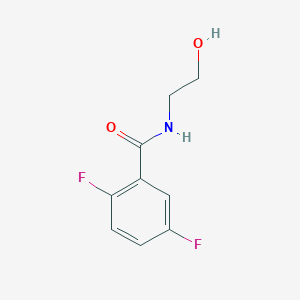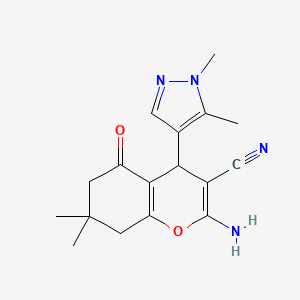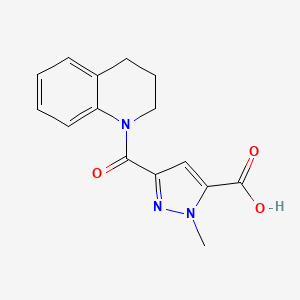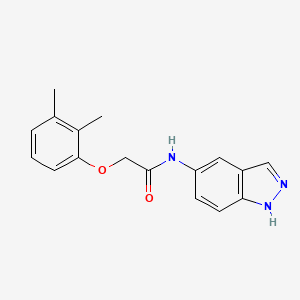![molecular formula C16H19NOS B4877281 N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as URB597, is a synthetic molecule that has been extensively studied for its potential therapeutic effects. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
作用機序
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to increase the levels of endocannabinoids in the body, which can have a variety of effects. Endocannabinoids are known to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the potential therapeutic effects of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide.
実験室実験の利点と制限
One advantage of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are several potential future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide. One area of interest is the potential use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of addiction. Endocannabinoids have been shown to play a role in addiction, and N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide may be able to modulate this system in order to reduce drug-seeking behavior.
Another area of interest is the potential use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of neurodegenerative disorders. Endocannabinoids have been shown to have neuroprotective effects, and N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide may be able to increase the levels of endocannabinoids in the brain in order to protect against neurodegeneration.
Overall, N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is a promising molecule that has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand the potential of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of a variety of conditions.
合成法
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methylthiophene-2-carboxylic acid to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide.
科学的研究の応用
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation. It has also been investigated for its potential use in the treatment of addiction and neurodegenerative disorders.
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-5-6-15(11(2)7-10)13(4)17-16(18)14-8-12(3)19-9-14/h5-9,13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACILDYZJGNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CSC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-furyl)-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4877210.png)
![methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate](/img/structure/B4877212.png)
![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)

![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)


![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)
